molecular formula C10H16O2 B8569171 3-Decynoic acid CAS No. 27007-78-9

3-Decynoic acid

Cat. No. B8569171
Key on ui cas rn: 27007-78-9
M. Wt: 168.23 g/mol
InChI Key: KIZIQHLTPZNNRL-UHFFFAOYSA-N
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Patent
US04970234

Procedure details

To 4.5 g (27 mmol) of 3-decynoic acid from Example 30 dissolved in methanol in a Paar bottle is added 2 mg of nickel boride as catalyst. The bottle is flushed with hydrogen, sealed and pressurized with H2 at 2 pounds per square inch. The hydrogenation is allowed to proceed at room temperature for 2 hours. The methanol is stripped in vacuo and the residue is partitioned between ethyl acetate and in HCl. The ethyl acetate layer is separated, dried, (Na2SO4) and is stripped to afford an almost quantitative yield of 3-decenoic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step Two
Name
3-decenoic acid

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO.B#[Ni]>[C:1]([OH:12])(=[O:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(CC#CCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mg
Type
catalyst
Smiles
B#[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle is flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and in HCl
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
3-decenoic acid
Type
product
Smiles
C(CC=CCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04970234

Procedure details

To 4.5 g (27 mmol) of 3-decynoic acid from Example 30 dissolved in methanol in a Paar bottle is added 2 mg of nickel boride as catalyst. The bottle is flushed with hydrogen, sealed and pressurized with H2 at 2 pounds per square inch. The hydrogenation is allowed to proceed at room temperature for 2 hours. The methanol is stripped in vacuo and the residue is partitioned between ethyl acetate and in HCl. The ethyl acetate layer is separated, dried, (Na2SO4) and is stripped to afford an almost quantitative yield of 3-decenoic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step Two
Name
3-decenoic acid

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO.B#[Ni]>[C:1]([OH:12])(=[O:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(CC#CCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mg
Type
catalyst
Smiles
B#[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle is flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and in HCl
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
3-decenoic acid
Type
product
Smiles
C(CC=CCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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